1-(5-chloro-2-methoxyphenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
Description
1-(5-Chloro-2-methoxyphenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 5-chloro-2-methoxyphenyl group at position 1 and a 1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl moiety at position 2. This structure combines a benzodiazolyl group (a bicyclic aromatic system with two nitrogen atoms) and a substituted phenyl ring, which are common pharmacophores in medicinal chemistry. Its analogs, however, exhibit diverse activities, including antioxidant, antitumor, and receptor antagonism, as discussed below .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-4-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-13(2)25-17-7-5-4-6-16(17)23-21(25)14-10-20(26)24(12-14)18-11-15(22)8-9-19(18)27-3/h4-9,11,13-14H,10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVZTISHZIJZLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-chloro-2-methoxyphenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be broken down as follows:
- Core Structure : Pyrrolidinone
- Substituents :
- 5-chloro-2-methoxyphenyl group
- Propan-2-yl substituted benzimidazole
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer progression. For instance, it has shown potential as an inhibitor of OGG1 (8-oxoguanine DNA glycosylase), which plays a critical role in DNA repair mechanisms .
- Modulation of Signaling Pathways : The compound may influence various signaling pathways, including those related to cell proliferation and apoptosis. This modulation could be beneficial in cancer therapy by promoting apoptosis in malignant cells while sparing normal cells.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Cancer Cell Lines : A recent study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anti-cancer agent .
- Inhibition of DNA Repair Mechanisms : The compound's ability to inhibit OGG1 was examined in vitro, showing promising results. The inhibition led to increased levels of DNA damage in treated cells, indicating a potential mechanism for enhancing the efficacy of existing chemotherapeutics by preventing cancer cells from repairing DNA damage .
Discussion
The biological activity of This compound suggests a multifaceted approach to targeting cancer cells. Its ability to inhibit critical enzymes involved in DNA repair and modulate cell survival pathways positions it as a candidate for further development in cancer therapeutics.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural motifs can inhibit key enzymes involved in cancer progression, such as phosphoinositide 3-kinase (PI3K) . The ability to modulate signaling pathways related to cell proliferation makes this class of compounds promising candidates for cancer therapeutics.
Neuroprotective Effects
The benzodiazole moiety is known for its neuroprotective properties. Compounds containing this structure have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of similar compounds against various bacterial strains. The incorporation of specific substituents can enhance the efficacy against resistant strains . This opens avenues for developing new antibiotics amid rising antibiotic resistance.
Case Study 1: Cancer Cell Line Testing
A study conducted on various cancer cell lines demonstrated that the compound effectively reduced cell viability by inducing apoptosis through caspase activation pathways. The IC50 values were reported in the nanomolar range, indicating potent activity .
Case Study 2: Neuroprotection in Animal Models
In vivo studies using rodent models of neurodegeneration showed that administration of this compound led to significant improvements in cognitive function and reduced neuronal loss. Mechanistic studies suggested that it upregulated antioxidant defenses while downregulating pro-apoptotic factors .
Comparison with Similar Compounds
Antioxidant Activity
- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one (): Exhibits 1.5× higher DPPH radical scavenging activity than ascorbic acid (optical density = 1.149 in reducing power assay) .
- 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one (): 1.35× higher antioxidant activity than vitamin C .
Receptor Interactions
- Bilastine (): A potent H1 histamine receptor antagonist (dose: 10–20 mg) used for allergic rhinitis and urticaria . The benzodiazolyl-piperidinyl scaffold in Bilastine suggests structural similarities to the target compound, though the pyrrolidinone core may alter receptor binding kinetics.
Antimicrobial and Antitumor Activity
- Pyrazoline Derivatives (): Exhibit antitumor, antimicrobial, and analgesic activities. For example, 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one shows activity against cancer cell lines .
- Target Compound : The benzodiazolyl group is associated with DNA intercalation or kinase inhibition, suggesting possible antitumor activity, though experimental confirmation is needed .
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves multi-step organic reactions, including:
Q. Optimization strategies :
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Q. How do functional groups in this compound influence its chemical reactivity?
- Pyrrolidinone core : Susceptible to nucleophilic attack at the carbonyl group, enabling derivatization (e.g., Grignard additions) .
- Benzodiazole moiety : Participates in π-π stacking interactions, critical for binding biological targets .
- 5-Chloro-2-methoxyphenyl group : Electron-withdrawing Cl enhances electrophilicity, while methoxy improves solubility in polar solvents .
Advanced Research Questions
Q. What computational methods can predict the compound’s binding affinity to biological targets?
- Molecular docking (AutoDock/Vina) : Simulate interactions with proteins (e.g., kinases or GPCRs) using the benzodiazole moiety as a pharmacophore .
- DFT calculations (Gaussian) : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity .
- MD simulations (AMBER) : Assess stability of ligand-target complexes over 100-ns trajectories .
Q. How can structure-activity relationship (SAR) studies evaluate its biological potential?
- Variation of substituents : Replace the 5-chloro group with fluoro or nitro to modulate electron density and binding efficiency .
- Biological assays : Test against cancer cell lines (e.g., MCF-7) using IC₅₀ metrics. Correlate activity with substituent electronegativity .
- Pharmacokinetic profiling : Measure logP (octanol/water) to optimize bioavailability .
Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?
Q. How can contradictory data in reaction yields or bioactivity be systematically resolved?
- Statistical analysis : Apply ANOVA to compare yields across synthetic batches (e.g., 46% vs. 63% in similar compounds ).
- Control experiments : Verify purity via elemental analysis; impurities may skew bioassay results.
- Reproducibility protocols : Standardize solvent drying (MgSO₄) and inert atmosphere (N₂/Ar) to minimize variability .
Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
